N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
Description
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety and a piperidine-3-carboxamide group linked to a 6-phenylpyridazine ring. The piperidine carboxamide contributes to conformational flexibility and solubility.
Properties
IUPAC Name |
1-(6-phenylpyridazin-3-yl)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N9O/c32-22(27-19-11-21(25-14-24-19)31-15-23-13-26-31)17-7-4-10-30(12-17)20-9-8-18(28-29-20)16-5-2-1-3-6-16/h1-3,5-6,8-9,11,13-15,17H,4,7,10,12H2,(H,24,25,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPNVDSERJMUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NC4=CC(=NC=N4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to interact with their targets through a variety of mechanisms, including direct binding, modulation of enzymatic activity, and disruption of protein-protein interactions.
Biochemical Pathways
Without specific target information, it’s challenging to identify the exact biochemical pathways affected by this compound. Based on its structural similarity to other compounds, it may influence a variety of cellular processes, including signal transduction, cell proliferation, and apoptosis.
Biological Activity
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound features a complex structure that includes a triazole ring, pyrimidine, and piperidine moieties, which are known for their diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular pathways. The triazole and pyrimidine components are known to interact with various biological targets, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of kynurenine monooxygenase (KMO), an enzyme involved in the kynurenine pathway. Inhibition of KMO can lead to increased levels of neuroprotective kynurenic acid while decreasing neurotoxic metabolites such as 3-hydroxykynurenine .
- Cellular Signaling Modulation : The compound may influence signaling pathways related to apoptosis and cell proliferation, making it a candidate for cancer therapy .
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Anticancer Properties : Investigations into its anticancer potential have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways .
- Neuroprotective Effects : In models of neurodegenerative diseases such as Huntington's disease, the compound has demonstrated the ability to enhance cognitive function and provide neuroprotection by altering the balance of kynurenine pathway metabolites .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties, although further research is required to confirm these effects and elucidate the mechanisms involved .
Case Study 1: KMO Inhibition in Neurodegeneration
A study focused on KMO inhibitors reported that compounds similar to this compound were effective in increasing levels of kynurenic acid while suppressing 3-hydroxykynurenine in R6/2 mice (a model for Huntington's disease). This modulation resulted in improved cognitive function and reduced neurodegeneration .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound could effectively inhibit cell proliferation in certain cancer cell lines. The mechanism was linked to its ability to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .
Table 1: Summary of Biological Activities
Table 2: Comparison with Other KMO Inhibitors
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound typically involves multi-step protocols focusing on coupling reactions and heterocyclic modifications.
Primary Synthetic Steps
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Piperidine Core Functionalization :
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The piperidine ring is often pre-functionalized with a carboxamide group at the 3-position. This involves reacting piperidine-3-carboxylic acid derivatives with activated pyridazine intermediates under nucleophilic acyl substitution conditions.
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Example:
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Pyrimidine-Triazole Coupling :
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The 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (NAS) using triazole-containing boronic esters or halogenated pyrimidines .
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Microwave-assisted synthesis has been reported to enhance reaction efficiency for similar triazole-pyrimidine systems .
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Final Assembly :
Functional Group Reactivity
The compound’s reactivity is dominated by:
Reaction Optimization and Conditions
Key parameters for efficient synthesis include:
Catalysts and Solvents
| Reaction Type | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Amide Coupling | DCC/DMAP | DCM | 78–85% | |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | DME/H₂O | 65–72% | |
| Triazole Cyclization | CuI | DMF | 82–88% |
Temperature and Time
Degradation and Stability Studies
The compound exhibits moderate stability under ambient conditions but degrades under:
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Acidic Hydrolysis (pH < 3): Cleavage of the carboxamide bond to yield piperidine-3-carboxylic acid and pyridazine fragments.
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Oxidative Stress (H₂O₂/UV): Oxidation of the triazole ring to form N-oxides .
Comparative Analysis with Analogues
Reactivity trends compared to structurally related compounds:
Comparison with Similar Compounds
Key structural differences :
The pyridazine in the target compound may confer unique binding kinetics compared to pyrrolopyrimidine or pyridine cores due to its planar geometry and nitrogen positioning .
Carboxamide-Linked Moieties
The piperidine-3-carboxamide group in the target compound is structurally analogous to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylthiazol-2-yl)piperidine-3-carboxamide (), which substitutes pyridazine with a 5-methylthiazole.
Another variant, 1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide (), replaces piperidine with azetidine, a smaller 4-membered ring. Azetidine reduces steric bulk but may compromise conformational stability, affecting target engagement .
Functional Group Variations
- Triazole vs. Isoxazole/Benzisoxazole: The 1,2,4-triazole in the target compound contrasts with the 6-fluoro-1,2-benzisoxazol-3-yl group in 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate ().
- Phenylpyridazine vs. Trifluoromethoxybenzyl : The 6-phenylpyridazine in the target compound differs from the 4-(trifluoromethoxy)benzyl group in compounds. Trifluoromethoxy groups are electron-withdrawing, altering electronic density and metabolic stability .
Implications of Structural Differences
- Binding Affinity : Pyridazine’s nitrogen atoms may form stronger hydrogen bonds with kinase ATP pockets compared to pyrrolopyrimidine or pyridine analogs .
- Solubility : The piperidine carboxamide in the target compound likely improves aqueous solubility over azetidine or thiazole-containing analogs .
- Metabolic Stability: The absence of trifluoromethoxy or morpholino groups (as in ) may reduce cytochrome P450 interactions, enhancing metabolic half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
